molecular formula C20H19NO2S2 B5529123 4-[4-(methylthio)phenyl]-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-[4-(methylthio)phenyl]-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5529123
M. Wt: 369.5 g/mol
InChI Key: PLXAXNGGZSCJSZ-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of organic molecules characterized by complex quinoline and thiophene structures. These compounds are known for their diverse chemical properties and potential applications in various fields of chemistry and material science. The synthesis, molecular structure, and properties of such compounds have been extensively studied to understand their behavior and potential uses.

Synthesis Analysis

Synthesis of structurally related quinoline and thiophene compounds involves multistep chemical reactions, including demethylation, desulphurization, and condensation processes. For example, Copp et al. (1983) described the synthesis of hexahydrobenzo[d,e]benzothieno-[2,3-g]quinolines through demethylation and desulphurization steps, highlighting the complexity of synthesizing such compounds (Copp, Franzmann, Gilmore, & Whalley, 1983).

Molecular Structure Analysis

The molecular structure of related compounds features intricate arrangements of quinoline and thiophene rings. Fun et al. (2009) investigated the structure of a quinoline derivative, noting the specific angles and interactions between different rings in the molecule (Fun, Quah, Sarveswari, Vijayakumar, & Prasath, 2009).

Chemical Reactions and Properties

Quinoline and thiophene compounds participate in various chemical reactions, leading to the formation of new derivatives with different properties. Al-Taifi, Abdel-Raheem, and Bakhite (2016) explored reactions of cyanoquinolinethione with methyl iodide and other reagents, demonstrating the versatility of these compounds in chemical synthesis (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Kadela-Tomanek et al. (2018) conducted a detailed study on the physical properties of a quinolinedione derivative, providing insights into its behavior under various conditions (Kadela-Tomanek et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the molecular structure of quinoline and thiophene derivatives. Investigations into electron-donating and accepting abilities, as well as redox properties, are fundamental for understanding their chemical behavior. Kurata, Inase, and Oda (1999) reported on the amphoteric redox properties of tetra(2-thienyl)-p-quinodimethanes, highlighting the electron-donating capabilities of these compounds (Kurata, Inase, & Oda, 1999).

properties

IUPAC Name

4-(4-methylsulfanylphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S2/c1-24-14-6-4-12(5-7-14)15-11-19(23)21-16-9-13(10-17(22)20(15)16)18-3-2-8-25-18/h2-8,13,15H,9-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXAXNGGZSCJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(methylsulfanyl)phenyl]-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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